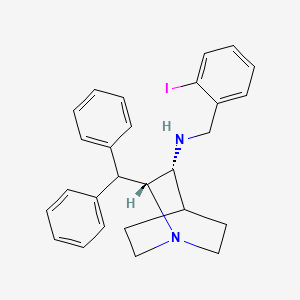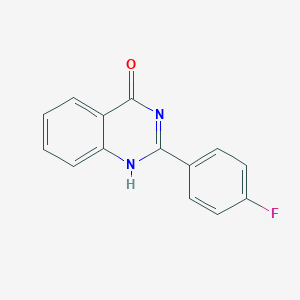
2-(4-fluorophenyl)-1H-quinazolin-4-one
Übersicht
Beschreibung
“2-(4-fluorophenyl)-1H-quinazolin-4-one” is a chemical compound that belongs to the class of quinolines . It has a molecular formula of C15H10FN and a molecular weight of 223.24 g/mol .
Molecular Structure Analysis
The molecular structure of “2-(4-fluorophenyl)-1H-quinazolin-4-one” has been optimized using B3LYP/6-31G(d,p) basis set . The in-depth structural analysis on bond lengths and bond angles has been discussed .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-fluorophenyl)-1H-quinazolin-4-one” include a molecular weight of 223.24 g/mol . The compound has a topological polar surface area of 12.9 Ų .Wissenschaftliche Forschungsanwendungen
AMPA Receptor Antagonists
A series of compounds, including variations of 2-(4-fluorophenyl)-1H-quinazolin-4-one, were synthesized to explore their structure-activity relationship concerning AMPA receptor inhibition. This research identified new AMPA receptor antagonists, suggesting potential applications in neurological disorders where AMPA receptor modulation is relevant (Chenard et al., 2001).
Anti-inflammatory Activity
Quinazolinone derivatives, including those with the 2-(4-fluorophenyl) group, were evaluated for their anti-inflammatory properties. The structure-activity data suggest optimal potency with specific substitutions, indicating their use in developing anti-inflammatory drugs (Ozaki et al., 1985).
Tyrosinase Inhibition
The synthesis and identification of 2-(4-fluorophenyl)-quinazolin-4(3H)-one as a novel tyrosinase inhibitor reveal its potential application in treating hyperpigmentation disorders. This compound showed reversible mixed-type inhibition against tyrosinase, making it a candidate for further study as a depigmenting agent (Wang et al., 2016).
Antiviral Activities
Research into novel 3-sulphonamido-quinazolin-4(3H)-One derivatives demonstrated their potential antiviral activities against a range of viruses, including respiratory and biodefense pathogens. These derivatives highlight the versatility of the quinazolin-4-one core in contributing to the development of new antiviral agents (Selvam et al., 2007).
Anticancer Properties
Several studies have focused on the anticancer properties of quinazolinone derivatives. For instance, the design, synthesis, and preliminary pharmacological screening of novel quinazoline derivatives for antimicrobial, analgesic, and anti-inflammatory activities reveal their potential as anticancer agents by modulating various biological targets (Dash et al., 2017).
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Based on the structural similarity to indole derivatives, it can be hypothesized that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(4-fluorophenyl)-1H-quinazolin-4-one could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
A study on similar compounds, 2-(4-fluorophenyl)imidazol-5-ones, revealed that they passed the lipinski rule of five, suggesting good bioavailability . The Lipinski rule of five is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.
Result of Action
Based on the structural similarity to indole derivatives, it can be hypothesized that this compound may exert a wide range of biological effects, potentially including antiviral, anti-inflammatory, and anticancer activities .
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h1-8H,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMXCFSRQIHRHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360022 | |
| Record name | 2-(4-fluorophenyl)-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-1H-quinazolin-4-one | |
CAS RN |
190838-76-7 | |
| Record name | 2-(4-fluorophenyl)-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-Benzyl-3-(3,3-dimethylbutanoyl)-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B1673915.png)
![N-[(4R)-1'-[2-(2,1,3-Benzoxadiazol-5-yl)ethyl]-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide](/img/structure/B1673916.png)
![Sodium;[4-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-18-(10,12-dimethyltetradecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]phenyl] hydrogen phosphate](/img/structure/B1673919.png)

![2-[4-[(2R,4S,5S)-4-hydroxy-2-[[(1S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexyl]phenoxy]acetic acid](/img/structure/B1673921.png)

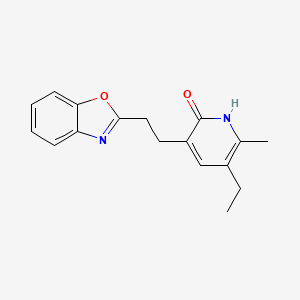
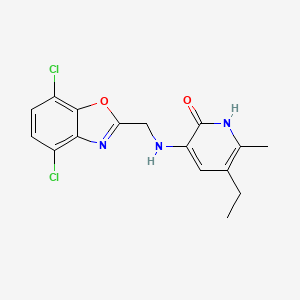

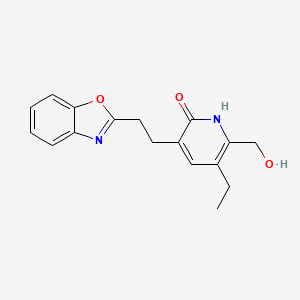
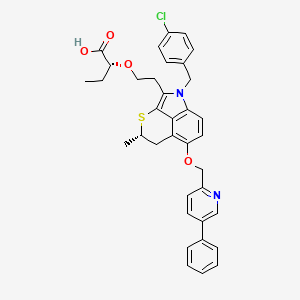

![N-[1'-[(2R)-6-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl]-4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl]methanesulfonamide;hydrochloride](/img/structure/B1673935.png)
